![molecular formula C13H9N3O3 B2704517 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1219540-40-5](/img/structure/B2704517.png)
3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . These methods highlight the versatility of pyrazolopyridine synthesis, allowing for various substitution patterns on the ring system.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as batch processing and continuous flow techniques, can be applied. Optimization of reaction conditions, including temperature, solvent, and catalyst selection, is crucial for scaling up the synthesis for industrial applications.
化学反应分析
Types of Reactions
3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce various substituents on the pyrazole or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents (e.g., dimethylformamide, ethanol), and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
科学研究应用
作用机制
The mechanism of action of 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The exact pathways and molecular targets depend on the specific biological context and the modifications made to the compound .
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A closely related compound with similar structural features but different substitution patterns.
2H-pyrazolo[3,4-b]pyridine: Another isomer with a different tautomeric form, leading to distinct chemical properties.
Pyrazolo[4,3-b]pyridine derivatives: Compounds with variations in the fusion of the pyrazole and pyridine rings, resulting in different biological activities.
Uniqueness
The uniqueness of 3-oxo-4-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid lies in its specific substitution pattern and the presence of the carboxylic acid group. This functional group enhances its solubility and reactivity, making it a versatile intermediate for further chemical modifications and applications in various fields.
属性
IUPAC Name |
3-oxo-4-phenyl-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c17-12-10-8(7-4-2-1-3-5-7)6-9(13(18)19)14-11(10)15-16-12/h1-6H,(H,18,19)(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVBTLYQUWDTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=O)NN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,5-dimethyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2704435.png)
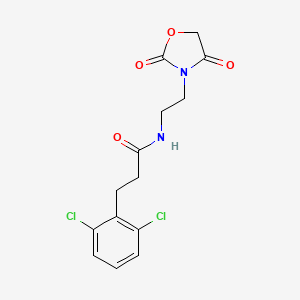
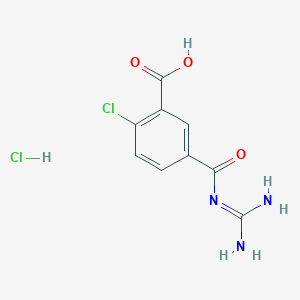
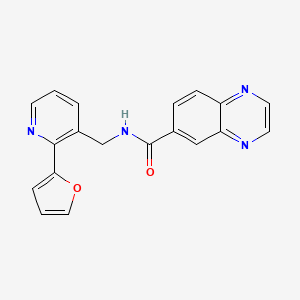
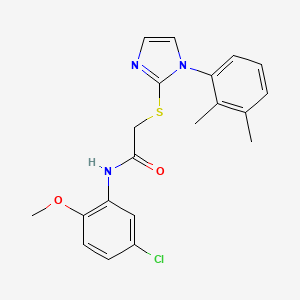
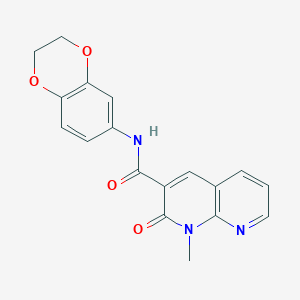

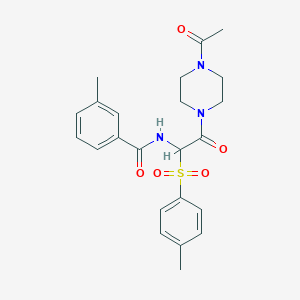
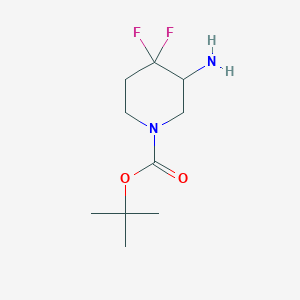
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2704450.png)
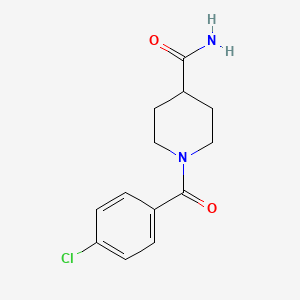
![7-Chloro-1-(2-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2704455.png)
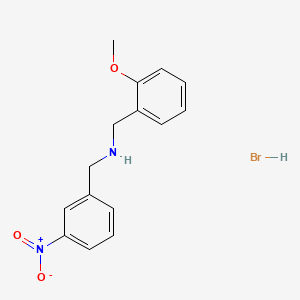
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-methylindoline-2-carboxamide](/img/structure/B2704457.png)
